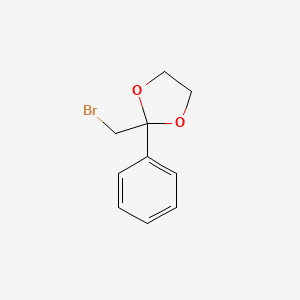

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Description

The exact mass of the compound 2-(Bromomethyl)-2-phenyl-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)-2-phenyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-2-phenyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRATOUBIPAKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303128 | |

| Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3418-21-1 | |

| Record name | 3418-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" chemical properties and structure

An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Core Chemical Properties and Structure

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a chemical compound with the molecular formula C10H11BrO2.[1][2] It is also known by other names including bromoacetophenone ethylene ketal and phenacyl bromide ethylene ketal.[1] This compound serves as a key intermediate in various organic syntheses.

Structural Information

The structure of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane consists of a five-membered dioxolane ring with a phenyl group and a bromomethyl group attached to the same carbon atom.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

| Property | Value |

| Molecular Formula | C10H11BrO2[1][2] |

| Molecular Weight | 243.1 g/mol [1][2] |

| Melting Point | 63-65 °C[1] |

| Boiling Point | 308.1 °C at 760 mmHg[1] |

| Density | 1.449 g/cm³[1] |

| Flash Point | 130.5 °C[1] |

| Refractive Index | 1.555[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

-

¹H NMR (CDCl₃): δ 3.67 (s, 2H, -CH₂Br), 3.88-3.96 (m, 2H, -OCH₂CH₂O-), 4.17-4.25 (m, 2H, -OCH₂CH₂O-), 7.34-7.40 (m, 3H, C₆H₅), 7.50-7.53 (m, 2H, C₆H₅)[1]

-

¹³C{¹H} NMR (CDCl₃): δ 38.4 (-CH₂Br), 65.9 (-OCH₂CH₂O-), 107.3 (-C(OCH₂CH₂O)-), 126.1, 128.4, 128.9, 139.7 (C₆H₅)[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Synthesis from 2'-Bromoacetophenone

This protocol describes the synthesis via the reaction of 2'-bromoacetophenone with ethylene glycol.

Materials:

-

2'-bromoacetophenone (50 g, 251.2 mmol)

-

Ethylene glycol (17 ml, 304 mmol)

-

p-Toluene sulfonic acid (2.4 g, 12.5 mmol)

-

Toluene (250 ml)

-

Ethyl acetate

-

Hexane

Procedure:

-

A 100 ml two-necked round-bottomed flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

The flask is charged with 2'-bromoacetophenone, ethylene glycol, p-toluene sulfonic acid, and toluene.[1]

-

The reaction mixture is refluxed for 8 hours until the maximum amount of water is distilled azeotropically.[1]

-

Toluene is distilled out under reduced pressure.[1]

-

The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).[1]

-

The organic layer is dried to yield a colorless solid.[1]

-

The crude product is recrystallized from a hexane-ethyl acetate mixture to yield the final product (55 g, 90% yield).[1]

General Synthesis using DBDMH or NBS

This protocol provides a general procedure for the synthesis of α-haloacetals.

Materials:

-

Substrate (e.g., acetophenone derivative) (2 mmol)

-

Ethylene glycol (4 mL)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (2.4 mmol) or N-Bromosuccinimide (NBS) (4.6 mmol)

-

Ether

-

Anhydrous Na₂SO₄

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A mixture of the substrate (2 mmol) and ethylene glycol (4 mL) is stirred for 5 minutes.[1]

-

DBDMH (2.4 mmol) or NBS (4.6 mmol) is added in 5 portions over one hour.[1]

-

The mixture is stirred for 24 hours at room temperature.[1]

-

The mixture is extracted with ether (10 mL x 3).[1]

-

The combined organic layer is washed twice with water (20 mL) and dried over anhydrous Na₂SO₄.[1]

-

After filtration, the solvent is removed under reduced pressure.[1]

-

The residue is purified by alumina chromatography (Petroleum ether/Ethyl Acetate = 20/1, v/v) to yield the product.[1]

Applications and Reactivity

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a versatile intermediate in organic synthesis. Its primary reactivity is centered around the bromomethyl group, which can participate in nucleophilic substitution reactions. The dioxolane group serves as a protecting group for the ketone functionality of the parent bromoacetophenone.

This compound is an intermediate for the production of fungicides derived from 1,2,4-triazole and imidazole.[4] It is also used in the synthesis of 1,4-benzoxazepine (BZO) compounds, which have potential applications in pharmaceutical development.[5]

Visualizations

Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Caption: Synthesis workflow for 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Properties and Applications of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

References

- 1. echemi.com [echemi.com]

- 2. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C10H11BrO2 | CID 291574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(bromomethyl)-2-phenyl-1,3-dioxolane (3418-21-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane (CAS: 3418-21-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a versatile chemical intermediate. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

2-(Bromomethyl)-2-phenyl-1,3-dioxolane, with the CAS number 3418-21-1, is a white to off-white solid or liquid. It is also known by other names including phenacyl bromide ethylene ketal and bromoacetophenone ethylene ketal.[1] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [1] |

| Melting Point | 63-65 °C | [2] |

| Boiling Point | 308.1 °C at 760 mmHg | [2] |

| Density | 1.449 g/cm³ | [2] |

| Flash Point | 130.5 °C | [2] |

| Refractive Index | 1.555 | [2] |

| InChI Key | NTRATOUBIPAKPQ-UHFFFAOYSA-N | |

| SMILES | C1COC(O1)(CBr)C2=CC=CC=C2 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic compounds. The reported ¹H and ¹³C NMR data for 2-(Bromomethyl)-2-phenyl-1,3-dioxolane are presented below.

¹H NMR (CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | s | 2H | -CH₂Br |

| 3.88-3.96 | m | 2H | -OCH₂CH₂O- |

| 4.17-4.25 | m | 2H | -OCH₂CH₂O- |

| 7.34-7.40 | m | 3H | C₆H₅ |

| 7.50-7.53 | m | 2H | C₆H₅ |

¹³C{¹H} NMR (CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| 38.4 | -CH₂Br |

| 65.9 | -OCH₂CH₂O- |

| 107.3 | -C(OCH₂CH₂O)- |

| 126.1, 128.4, 128.9, 139.7 | C₆H₅ |

Synthesis and Experimental Protocols

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is typically synthesized from 2-bromoacetophenone and ethylene glycol. Several detailed experimental procedures have been reported.

Synthesis from 2'-Bromoacetophenone and Ethylene Glycol

This common method involves the ketalization of 2'-bromoacetophenone with ethylene glycol in the presence of an acid catalyst.[2]

Experimental Protocol:

-

A 100 ml two-necked round-bottomed flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The flask is charged with 2'-bromoacetophenone (50 g, 251.2 mmol), ethylene glycol (17 ml, 304 mmol), p-toluenesulfonic acid (2.4 g, 12.5 mmol), and toluene (250 ml).[2]

-

The reaction mixture is refluxed for 8 hours, during which the water formed is azeotropically removed.[2]

-

After cooling, the toluene is distilled off under reduced pressure.

-

The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).[2]

-

The combined organic layers are dried.

-

The crude product is recrystallized from a hexane-ethyl acetate mixture to yield a colorless solid (55 g, 90% yield).[2]

Alternative Synthesis using N-Bromosuccinimide (NBS)

An alternative procedure involves the reaction of a substrate with ethylene glycol in the presence of N-Bromosuccinimide (NBS).[2]

Experimental Protocol:

-

A mixture of the substrate (2 mmol) and ethylene glycol (4 mL) is stirred for 5 minutes.[2]

-

N-Bromosuccinimide (NBS) (4.6 mmol) is added in five portions over one hour.[2]

-

The mixture is stirred for 24 hours at room temperature.[2]

-

The reaction mixture is then extracted with ether (3 x 10 mL).[2]

-

The combined organic layer is washed twice with water (20 mL) and dried over anhydrous Na₂SO₄.[2]

-

After filtration, the solvent is removed under reduced pressure.

-

The residue is purified by alumina chromatography (Petroleum ether/AcOEt = 20/1, v/v) to yield the product.[2]

Applications in Organic Synthesis and Drug Development

2-(Bromomethyl)-2-phenyl-1,3-dioxolane serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and material science sectors.[3] The dioxolane group acts as a protecting group for the ketone functionality of the parent bromoacetophenone, allowing for selective reactions at the bromomethyl group.

Its primary utility lies in its role as a building block for more complex molecules. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of the protected phenacyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmaceutical agents and other specialty chemicals.[4] For instance, it is a known intermediate for the production of fungicides derived from 1,2,4-triazole and imidazole.[5]

Safety and Handling

Appropriate safety precautions should be taken when handling 2-(Bromomethyl)-2-phenyl-1,3-dioxolane. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation.[6] The compound should be stored in a cool, dry place away from heat and sources of ignition.[6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Thermal decomposition may release irritating gases and vapors such as carbon monoxide and carbon dioxide.[6]

References

- 1. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C10H11BrO2 | CID 291574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. enamorganics.com [enamorganics.com]

- 5. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" molecular weight and formula C10H11BrO2

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-2-phenyl-1,3-dioxolane, with the chemical formula C10H11BrO2, is a versatile heterocyclic compound that has garnered interest both as a synthetic intermediate and as a potential bioactive agent. Its structure incorporates a stable dioxolane ring, which can function as a protecting group for a ketone, and a reactive bromomethyl group, making it a valuable building block in organic synthesis. Furthermore, recent studies have identified this compound as a naturally occurring metabolite with notable antibacterial and antifungal properties, suggesting its potential for development in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known and potential biological activities.

Chemical and Physical Properties

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a white to off-white solid or liquid at room temperature. Its core structure consists of a 1,3-dioxolane ring substituted at the 2-position with both a phenyl group and a bromomethyl group.

| Property | Value | Reference |

| Molecular Formula | C10H11BrO2 | [1][2] |

| Molecular Weight | 243.1 g/mol | [1][2] |

| Exact Mass | 241.99400 u | [1] |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 308.1 °C at 760 mmHg | [1] |

| Density | 1.449 g/cm³ | [1] |

| Appearance | White to off-white solid or liquid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. |

Synthesis and Purification

The most common method for the synthesis of 2-(bromomethyl)-2-phenyl-1,3-dioxolane is the acid-catalyzed ketalization of 2-bromoacetophenone with ethylene glycol.

Experimental Protocol: Synthesis

Reaction: Ketalization of 2-bromoacetophenone

Materials:

-

2-bromoacetophenone

-

Ethylene glycol

-

p-toluenesulfonic acid (catalyst)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Method: Column Chromatography

Stationary Phase: Silica gel

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate in hexane) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude 2-(bromomethyl)-2-phenyl-1,3-dioxolane in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(bromomethyl)-2-phenyl-1,3-dioxolane.

Caption: A generalized workflow for the synthesis and purification of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Spectroscopic Characterization

The structure of 2-(bromomethyl)-2-phenyl-1,3-dioxolane can be confirmed by various spectroscopic methods.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | s | 2H | -CH₂Br | |

| 3.88-3.96 | m | 2H | -OCH₂CH₂O- | |

| 4.17-4.25 | m | 2H | -OCH₂CH₂O- | |

| 7.34-7.40 | m | 3H | Aromatic-H | |

| 7.50-7.53 | m | 2H | Aromatic-H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| 38.4 | -CH₂Br | |

| 65.9 | -OCH₂CH₂O- | |

| 107.3 | -C(O)₂- | |

| 126.1, 128.4, 128.9, 139.7 | Aromatic-C |

Mass Spectrometry (MS): Mass spectral data is available on public databases such as PubChem. The fragmentation pattern would likely show loss of the bromine atom and fragmentation of the dioxolane ring.

Biological Activity and Potential Applications in Drug Development

Recent research has identified 2-(bromomethyl)-2-phenyl-1,3-dioxolane as a bioactive compound produced by the marine microorganism Streptomyces bacillaris.[3] This discovery has opened up avenues for its investigation as a potential therapeutic agent.

Antimicrobial Activity

Studies on various substituted 1,3-dioxolanes have demonstrated a broad spectrum of antimicrobial activities. While specific Minimum Inhibitory Concentration (MIC) values for 2-(bromomethyl)-2-phenyl-1,3-dioxolane are not yet widely published, related dioxolane derivatives have shown MIC values ranging from 156 to 1250 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and the fungus Candida albicans.[3][4]

Hypothetical Mechanism of Action

The precise mechanism of action for 2-(bromomethyl)-2-phenyl-1,3-dioxolane has not been elucidated. However, the antimicrobial activity of some heterocyclic compounds is attributed to their ability to induce oxidative stress within the microbial cell. A hypothetical pathway could involve the generation of reactive oxygen species (ROS), which can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Caption: A hypothetical signaling pathway for the antimicrobial action of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Conclusion

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a compound of significant interest due to its dual role as a synthetic intermediate and a potential antimicrobial agent. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for organic chemists. For drug development professionals, its recently discovered biological activity warrants further investigation into its mechanism of action, spectrum of activity, and potential for therapeutic applications. Future research should focus on obtaining quantitative biological data, elucidating its precise mode of action, and exploring its structure-activity relationships to optimize its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a versatile synthetic intermediate. Tailored for researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry.

Chemical Identity and Nomenclature

IUPAC Name: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its common use as a protecting group for phenacyl bromide. These include:

-

Phenacyl bromide ethylene ketal[1]

-

Bromoacetophenone ethylene ketal[1]

-

1,3-Dioxolane, 2-(bromomethyl)-2-phenyl-[1]

-

NSC 156881[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 109 °C at 0.05 Torr | |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.555 | [3] |

Spectroscopic Data:

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.67 (s, 2H, -CH₂Br), 3.88-3.96 (m, 2H, -OCH₂CH₂O-), 4.17-4.25 (m, 2H, -OCH₂CH₂O-), 7.34-7.40 (m, 3H, C₆H₅), 7.50-7.53 (m, 2H, C₆H₅) | [3] |

| ¹³C NMR (CDCl₃) | δ 38.4 (-CH₂Br), 65.9 (-OCH₂CH₂O-), 107.3 (-C(OCH₂CH₂O)-), 126.1, 128.4, 128.9, 139.7 (C₆H₅) | [3] |

| Infrared (IR) | Data not available in the search results. | |

| Mass Spectrometry (MS) | Data not available in the search results. |

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

This synthesis involves the protection of the ketone in 2-bromoacetophenone as a cyclic ketal using ethylene glycol.

Reaction Scheme:

Caption: Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Procedure:

-

A two-necked round-bottom flask (100 ml) is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The flask is charged with 2-bromoacetophenone (50 g, 251.2 mmol), ethylene glycol (17 ml, 304 mmol), p-toluenesulfonic acid (2.4 g, 12.5 mmol), and toluene (250 ml).[3]

-

The reaction mixture is heated to reflux for 8 hours, during which time the water formed is removed azeotropically using the Dean-Stark trap.[3]

-

After completion of the reaction, the toluene is removed under reduced pressure.

-

The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).[3]

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

-

The crude solid is recrystallized from a hexane-ethyl acetate mixture to afford pure 2-(Bromomethyl)-2-phenyl-1,3-dioxolane as a colorless solid (55 g, 90% yield).[3]

Applications in Synthetic Chemistry

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a valuable intermediate in organic synthesis, primarily utilized for the introduction of a protected formylphenyl or a related structural motif. The dioxolane group serves as a robust protecting group for the carbonyl functionality, which is stable to a variety of reaction conditions, particularly those involving nucleophiles and bases.

The primary reactivity of this molecule is centered on the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Logical Workflow for Synthetic Application:

The general utility of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane in multi-step synthesis can be visualized as a logical workflow.

Caption: General synthetic workflow using 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

This workflow highlights the dual functionality of the molecule: the reactive bromomethyl group for bond formation and the stable dioxolane protecting group that can be removed under acidic conditions to reveal the carbonyl group. This strategy is employed in the synthesis of complex molecules where the carbonyl group would otherwise interfere with earlier synthetic steps. While the broader class of 1,3-dioxolanes are known intermediates in the synthesis of various drugs, specific examples detailing the use of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane in pharmaceutical applications were not prominently available in the search results.[4] The related compound, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, is noted as an intermediate in the production of fungicides.[5]

References

- 1. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C10H11BrO2 | CID 291574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamorganics.com [enamorganics.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(Bromomethyl)-2-phenyl-1,3-dioxolane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis.

I. Compound Information

Chemical Name: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane Molecular Formula: C₁₀H₁₁BrO₂ Structure:

Caption: Chemical structure of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane with atom numbering for NMR correlation.

II. ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.53 - 7.50 | m | 2H | Aromatic (C₆H₅) |

| 7.40 - 7.34 | m | 3H | Aromatic (C₆H₅) |

| 4.25 - 4.17 | m | 2H | -OCH₂CH₂O- |

| 3.96 - 3.88 | m | 2H | -OCH₂CH₂O- |

| 3.67 | s | 2H | -CH₂Br |

III. ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 139.7 | Aromatic (C₆H₅ - C) |

| 128.9 | Aromatic (C₆H₅ - CH) |

| 128.4 | Aromatic (C₆H₅ - CH) |

| 126.1 | Aromatic (C₆H₅ - CH) |

| 107.3 | -C(OCH₂CH₂O)- |

| 65.9 | -OCH₂CH₂O- |

| 38.4 | -CH₂Br |

IV. Experimental Protocols

A. Sample Preparation

A standard protocol for preparing an NMR sample of a solid organic compound is as follows:

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could affect the spectral resolution, the solution can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. NMR Data Acquisition

The following outlines a general workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans (NS): Typically 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: Approximately 12-16 ppm.

-

-

Processing: The acquired Free Induction Decay (FID) is processed using a Fourier Transform (FT), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

-

Spectrometer: The same instrument as used for ¹H NMR.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: Approximately 200-240 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is processed with a Fourier Transform, phasing, and baseline correction.

V. Data Interpretation and Logical Relationships

The NMR data is consistent with the proposed structure of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane. The logical relationship between the structure and the spectral data is outlined below.

Caption: Logical flow from spectral data to structural confirmation.

The key correlations are:

-

¹H NMR: The presence of multiplets in the aromatic region (7.34-7.53 ppm) with a total integration of 5 protons confirms the phenyl group. The two multiplets between 3.88 and 4.25 ppm, each integrating to 2 protons, are characteristic of the non-equivalent methylene protons of the dioxolane ring. The singlet at 3.67 ppm, integrating to 2 protons, is assigned to the bromomethyl group (-CH₂Br), which does not have any adjacent protons to couple with.

-

¹³C NMR: The signals in the aromatic region (126.1-139.7 ppm) correspond to the six carbons of the phenyl ring. The signal at 107.3 ppm is characteristic of the quaternary carbon of the dioxolane ring bonded to two oxygen atoms. The peak at 65.9 ppm is assigned to the two equivalent methylene carbons of the dioxolane ring. Finally, the signal at 38.4 ppm is attributed to the carbon of the bromomethyl group.[1]

This comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectroscopic features of 2-(bromomethyl)-2-phenyl-1,3-dioxolane. The information herein is intended to assist researchers and professionals in the fields of chemical synthesis, quality control, and drug development in the structural elucidation and characterization of this compound.

Introduction to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a heterocyclic organic compound with the molecular formula C₁₀H₁₁BrO₂.[1] Its structure incorporates a phenyl group, a 1,3-dioxolane ring, and a bromomethyl substituent. These functional groups give rise to a characteristic infrared spectrum that can be used for its identification and structural verification. Understanding the vibrational modes of these functional groups is key to interpreting the IR spectrum of the molecule.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for 2-(bromomethyl)-2-phenyl-1,3-dioxolane. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Dioxolane Ring & CH₂Br | 3000 - 2850 | Medium |

| C=C Aromatic Ring Stretch | Phenyl Ring | 1600 - 1585 and 1500 - 1400 | Medium to Weak |

| C-O-C Asymmetric Stretch | Dioxolane Ring | 1250 - 1000 | Strong |

| C-O Stretch | Dioxolane Ring | 1300 - 1000 | Strong |

| C-Br Stretch | Bromomethyl Group | 690 - 515 | Medium to Strong |

| C-H Out-of-Plane Bending | Monosubstituted Phenyl Ring | 770 - 730 and 720 - 680 | Strong |

Data compiled from established IR spectroscopy correlation tables and literature on similar compounds.[2][3][4][5][6][7][8][9][10]

Experimental Protocol for Infrared Spectroscopy

The following is a generalized protocol for obtaining the infrared spectrum of a liquid or solid organic compound such as 2-(bromomethyl)-2-phenyl-1,3-dioxolane.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr plates for thin film, or ATR crystal)

-

2-(Bromomethyl)-2-phenyl-1,3-dioxolane sample

-

Volatile solvent for cleaning (e.g., acetone, isopropanol)

-

Lens paper

3.2. Sample Preparation (Thin Film Method)

-

Ensure the KBr plates are clean and dry. If necessary, clean them with a volatile solvent and dry them completely.

-

Place a small drop of the liquid sample of 2-(bromomethyl)-2-phenyl-1,3-dioxolane onto one KBr plate.

-

If the sample is a solid, dissolve a small amount in a volatile solvent and apply the solution to the plate. Allow the solvent to evaporate completely.

-

Carefully place the second KBr plate on top of the first, spreading the sample into a thin, uniform film.

-

Place the KBr plates into the sample holder of the FTIR spectrometer.

3.3. Data Acquisition

-

Turn on the FTIR spectrometer and allow it to warm up and stabilize according to the manufacturer's instructions.

-

Perform a background scan to record the spectrum of the ambient atmosphere (and the KBr plates if applicable). This will be subtracted from the sample spectrum.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.

3.4. Data Processing

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks with their corresponding wavenumbers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of 2-(bromomethyl)-2-phenyl-1,3-dioxolane.

Caption: Workflow for the IR analysis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Interpretation of the Spectrum

The infrared spectrum of 2-(bromomethyl)-2-phenyl-1,3-dioxolane can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

-

Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): The presence of sharp, medium-to-weak bands just above 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the phenyl ring.[2][4][7] Additionally, the characteristic C=C stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region.[2][4]

-

Aliphatic Region (3000-2850 cm⁻¹): The C-H stretching vibrations of the methylene groups in the dioxolane ring and the bromomethyl group will produce medium-intensity bands in this region.[2][4][7]

-

Dioxolane Ring Vibrations (1300-1000 cm⁻¹): The most prominent features for the dioxolane moiety are the strong C-O stretching bands. The asymmetric C-O-C stretch is particularly intense and is a key indicator of the ether linkages within the ring.[3][5][10]

-

C-Br Stretch (690-515 cm⁻¹): A medium to strong absorption band in the lower frequency region of the spectrum is expected for the C-Br stretching vibration of the bromomethyl group.[6][8][9]

-

Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of overlapping signals from various bending and stretching vibrations, including the C-H out-of-plane bending of the monosubstituted phenyl ring. This complex pattern is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

By systematically analyzing these regions, one can confirm the presence of the key functional groups and thus the overall structure of 2-(bromomethyl)-2-phenyl-1,3-dioxolane.

References

- 1. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C10H11BrO2 | CID 291574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

For Immediate Release

Predicted Mass Spectrometry Data

The fragmentation of 2-(bromomethyl)-2-phenyl-1,3-dioxolane is anticipated to be driven by the inherent structural features of the molecule, including the phenyl ring, the dioxolane moiety, and the bromomethyl group. The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed molecular formulas.

| m/z | Proposed Formula | Fragment Ion | Notes |

| 242/244 | [C10H11BrO2]+• | Molecular Ion (M+•) | The presence of bromine will result in an M+2 peak of nearly equal intensity to the M+ peak. |

| 163 | [C10H11O2]+ | [M - Br]+ | Loss of a bromine radical. |

| 149 | [C9H9O2]+ | [M - CH2Br]+ | Cleavage of the bromomethyl group. |

| 105 | [C7H5O]+ | Benzoyl cation | A common and stable fragment for phenyl ketone derivatives. |

| 77 | [C6H5]+ | Phenyl cation | Indicative of the phenyl group. |

| 73 | [C3H5O2]+ | Dioxolane-related fragment | Fragmentation of the dioxolane ring. |

Deciphering the Fragmentation Pathways

The fragmentation of 2-(bromomethyl)-2-phenyl-1,3-dioxolane under electron ionization is expected to initiate with the formation of the molecular ion, which will then undergo a series of cleavage and rearrangement reactions. The stability of the resulting carbocations and radical species will govern the prevalence of the observed fragments.

Key fragmentation events are predicted to include:

-

Alpha-cleavage: The bond between the quaternary carbon of the dioxolane ring and the bromomethyl group is susceptible to cleavage, leading to the formation of a stable oxonium ion and a bromomethyl radical.

-

Loss of Bromine: The carbon-bromine bond can readily cleave, resulting in the loss of a bromine radical and the formation of a carbocation at m/z 163.

-

Dioxolane Ring Opening: The dioxolane ring can undergo fragmentation to produce characteristic ions, such as the fragment at m/z 73.

-

Formation of the Benzoyl Cation: Rearrangement and cleavage can lead to the formation of the highly stable benzoyl cation at m/z 105, a common feature in the mass spectra of compounds containing a phenyl group attached to a carbonyl or its equivalent.

-

Formation of the Phenyl Cation: Further fragmentation of the benzoyl cation or direct cleavage from other fragments can produce the phenyl cation at m/z 77.

The logical progression of these fragmentation events is illustrated in the following diagram:

Caption: Predicted fragmentation pathway of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Experimental Protocols

The acquisition of mass spectra for compounds like 2-(bromomethyl)-2-phenyl-1,3-dioxolane is typically performed using Electron Ionization (EI) Mass Spectrometry.[1] The following outlines a general experimental protocol.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the preferred instrument for volatile and semi-volatile compounds.

-

The mass spectrometer is typically a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

The ion source is an electron ionization source.

Sample Preparation and Introduction:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

A small volume (typically 1 µL) of the solution is injected into the GC.

-

The GC separates the components of the sample, and the eluent is introduced directly into the ion source of the mass spectrometer.

Mass Spectrometry Parameters:

-

Ionization Energy: 70 eV is the standard electron energy used in EI-MS to induce fragmentation and allow for comparison with library spectra.[2]

-

Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.

-

Mass Range: Scanned from a low m/z (e.g., 40) to a value sufficient to include the molecular ion (e.g., 300).

-

Scan Rate: Adjusted to acquire several spectra across each chromatographic peak.

This guide provides a predictive framework for the mass spectrometric behavior of 2-(bromomethyl)-2-phenyl-1,3-dioxolane. Experimental verification is essential to confirm the proposed fragmentation patterns and relative abundances of the ions. Researchers working with this or structurally related compounds can utilize this information to aid in the interpretation of their mass spectral data.

References

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" physical properties melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the compound 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, with a specific focus on its melting and boiling points. This document also outlines standardized experimental protocols for the determination of these properties and includes a schematic for its chemical synthesis.

Core Physical Properties

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is an off-white to light yellow solid at standard conditions.[1] Its primary function in a laboratory setting is as a chemical intermediate in organic synthesis. The key physical properties are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 63-65 °C | Atmospheric Pressure |

| Boiling Point | 109 °C | 0.05 Torr |

| Boiling Point | 308.1 °C (Predicted) | 760 mmHg |

| Density | 1.449 ± 0.06 g/cm³ | Predicted |

Data sourced from ChemicalBook and Echemi.[1][2]

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity and is defined as the temperature at which the solid and liquid phases are in equilibrium.[1][3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the crystalline 2-(Bromomethyl)-2-phenyl-1,3-dioxolane is finely powdered. The open end of a capillary tube is then dipped into the powder. The tube is gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][3][4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.[3][4]

-

Heating and Observation: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point.[3][4] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Reduced Pressure)

Given that 2-(Bromomethyl)-2-phenyl-1,3-dioxolane has a high boiling point at atmospheric pressure and may be susceptible to decomposition, determination under reduced pressure (vacuum) is often preferred.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or heating block

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small volume of the liquefied compound (or a solution in a high-boiling solvent if it is a solid at room temperature) is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath. The apparatus is connected to a vacuum line with a manometer to measure the pressure.

-

Heating and Observation: The system is evacuated to the desired pressure (e.g., 0.05 Torr). The heating bath is then warmed gently. As the liquid heats, trapped air in the capillary tube will be expelled, seen as a stream of bubbles.

-

Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Synthesis Workflow

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is typically synthesized via the ketalization of 2-bromoacetophenone with ethylene glycol, catalyzed by an acid such as p-toluenesulfonic acid.[2] The reaction is generally performed in a solvent like toluene, with continuous removal of water to drive the reaction to completion.

Caption: Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

References

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents, alongside qualitative solubility predictions based on its chemical structure and information gleaned from synthetic procedures.

Core Compound Properties

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a solid at room temperature with the following physical and chemical properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂[1] |

| Molecular Weight | 243.10 g/mol [1] |

| Melting Point | 63-65 °C[2] |

| Boiling Point | 109 °C at 0.05 Torr[2] |

| Density | 1.449 g/cm³ (Predicted)[2] |

| Appearance | Off-white to light yellow solid[2] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the following qualitative solubility profile is expected:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) | Soluble | The dioxolane ring and bromomethyl group contribute to polarity, favoring interaction with these solvents. Synthesis and purification procedures often utilize ethyl acetate, indicating good solubility. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The presence of a bromine atom and the overall molecular structure suggest good solubility in these solvents. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble | The phenyl group will interact favorably with aromatic solvents. Toluene is used as a solvent in its synthesis. |

| Nonpolar Solvents (e.g., Hexane, Cyclohexane) | Sparingly Soluble to Soluble | While the phenyl group provides nonpolar character, the polar functional groups may limit solubility in highly nonpolar solvents. It is noted to be recrystallized from a hexane-ethyl acetate mixture, indicating some solubility in hexane. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | The potential for hydrogen bonding with the oxygen atoms of the dioxolane ring suggests some solubility. |

| Water | Insoluble | The significant nonpolar character from the phenyl group and the overall size of the molecule would make it immiscible with water.[3] |

Experimental Protocols for Solubility Determination

The following protocols are standard methods for determining the solubility of an organic compound like 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

General Qualitative Solubility Test

This test provides a rapid assessment of solubility in various solvents.

Materials:

-

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

-

A selection of organic solvents (e.g., acetone, ethyl acetate, dichloromethane, toluene, hexane, ethanol)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane into a small test tube.[4][5]

-

Add 0.75 mL of the chosen solvent in small portions.[4]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[6] A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand for a few minutes and observe.

-

Record the compound as "soluble" if it dissolves completely, "sparingly soluble" if a small amount dissolves, and "insoluble" if the solid remains unchanged.[6]

Acid-Base Solubility Classification

This method helps to identify the presence of acidic or basic functional groups, which are absent in 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, but is a standard procedure in compound characterization.[5][7]

Materials:

-

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

5% aqueous Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Small test tubes

-

pH paper

Procedure:

-

Water Solubility: First, test the solubility in water as described in the general qualitative test. If it is water-soluble, test the solution with pH paper.[5] (2-(Bromomethyl)-2-phenyl-1,3-dioxolane is expected to be insoluble in water).

-

5% NaOH Test: To a test tube with ~25 mg of the compound, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic compound (e.g., carboxylic acid or phenol).[4][5]

-

5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample with 5% NaHCO₃ solution. Solubility indicates a strong acid like a carboxylic acid.[4][5]

-

5% HCl Test: If insoluble in water and basic solutions, test a fresh sample with 5% HCl solution. Solubility indicates a basic compound, such as an amine.[4][5]

-

Concentrated H₂SO₄ Test: For compounds insoluble in the above, cautiously add a small amount to concentrated sulfuric acid. Solubility (often with a color change or heat evolution) suggests the presence of a neutral compound containing heteroatoms (like oxygen) or unsaturation.[5] 2-(Bromomethyl)-2-phenyl-1,3-dioxolane is expected to be soluble in concentrated H₂SO₄.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of an organic compound.

Caption: Workflow for solubility classification of an organic compound.

References

- 1. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane | C10H11BrO2 | CID 291574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(BROMOMETHYL)-2-PHENYL-1,3-DIOXOLANE | 3418-21-1 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

Stability and Storage of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 2-(Bromomethyl)-2-phenyl-1,3-dioxolane. Due to the limited availability of specific experimental stability data in publicly accessible literature, this guide combines information from chemical suppliers with general principles of chemical stability and proposes experimental protocols for a more detailed assessment.

Core Concepts: Chemical Stability of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

2-(Bromomethyl)-2-phenyl-1,3-dioxolane possesses two key functional groups that influence its stability: the 1,3-dioxolane ring and the bromomethyl group . The dioxolane ring is an acetal, which is susceptible to hydrolysis under acidic conditions, leading to the opening of the ring to form a diol and an aldehyde or ketone. The bromomethyl group is a reactive alkyl halide, susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of nucleophiles or bases.

The stability of this compound is therefore critically dependent on the absence of moisture and acidic or basic conditions. Exposure to light and elevated temperatures can also contribute to degradation over time.

Quantitative Data Summary

Specific quantitative stability data, such as degradation kinetics or shelf-life under various conditions, are not extensively reported in the literature. However, recommended storage conditions from various chemical suppliers provide qualitative guidance. These are summarized in the table below.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8 °C | Chemical Suppliers |

| Atmosphere | Under inert gas (Nitrogen or Argon) | Chemical Suppliers |

| Light | Keep in a dark place | Chemical Suppliers |

| Moisture | Store in a dry environment | General Chemical Principles |

Proposed Experimental Protocols for Stability Assessment

For researchers requiring detailed stability data, the following experimental protocols are proposed. These are general methodologies that can be adapted to study 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Prepare solutions of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane in appropriate inert solvents (e.g., acetonitrile, tetrahydrofuran).

-

Expose the solutions to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at room temperature and 60°C.

-

Basic Hydrolysis: 0.1 N NaOH at room temperature and 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).

-

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Store aliquots of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane under the recommended conditions (2-8°C, inert atmosphere, dark).

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove a sample.

-

Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

-

The shelf-life is determined as the time point at which the purity of the compound falls below a predetermined specification (e.g., 95%).

Visualizing Potential Degradation

A primary degradation pathway for 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, particularly in the presence of acid and water, is the hydrolysis of the dioxolane ring. This is a common reaction for acetals.

An In-depth Technical Guide on the Hydrolytic Stability and Decomposition of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability and decomposition of 2-(bromomethyl)-2-phenyl-1,3-dioxolane. The stability of this compound is a critical parameter in its application, particularly in pharmaceutical development where understanding degradation pathways is essential for ensuring product quality, safety, and efficacy.

Core Concepts: Hydrolytic Stability of Dioxolanes

The 2-(bromomethyl)-2-phenyl-1,3-dioxolane molecule contains a dioxolane ring, which is a cyclic ketal. Ketal functional groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[1] This acid-catalyzed hydrolysis is a reversible reaction that leads to the cleavage of the ketal ring to yield the parent ketone and diol.

The rate of hydrolysis is influenced by several factors, including the pH of the solution, temperature, and the presence of substituents on the dioxolane ring. The mechanism of acid-catalyzed hydrolysis typically involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by the formation of a resonance-stabilized carbocation intermediate. This intermediate then reacts with water to form a hemiacetal, which subsequently breaks down to the final ketone and diol products.

Quantitative Analysis of Hydrolytic Stability

Forced degradation studies typically involve subjecting the compound to various stress conditions, including acidic and basic hydrolysis, oxidation, and thermal and photolytic stress.[2][3][4][5] The degradation of the parent compound and the formation of degradation products are then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Illustrative Forced Degradation Conditions for 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Significant degradation expected. |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours | Expected to be stable. |

| Oxidative | 3% H₂O₂ | Room Temperature | 24 - 72 hours | Potential for oxidation. |

| Thermal | 80°C | 48 hours | Assessment of thermal stability. | |

| Photolytic | ICH Q1B guidelines | Ambient | As per guidelines | Assessment of photosensitivity. |

Decomposition Pathway

The primary decomposition pathway for 2-(bromomethyl)-2-phenyl-1,3-dioxolane under hydrolytic stress, particularly in acidic conditions, is the cleavage of the dioxolane ring.

Primary Decomposition Products:

-

Bromoacetophenone: The parent ketone from which the dioxolane was formed.

-

Ethylene Glycol: The diol used in the formation of the dioxolane ring.

The identification and quantification of these degradation products are crucial for a complete understanding of the compound's stability profile. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the definitive identification of volatile degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on 2-(bromomethyl)-2-phenyl-1,3-dioxolane.

Objective: To investigate the degradation of 2-(bromomethyl)-2-phenyl-1,3-dioxolane under various stress conditions and to identify the major degradation products.

Materials:

-

2-(bromomethyl)-2-phenyl-1,3-dioxolane

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

-

pH meter

-

Thermostatically controlled water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2-(bromomethyl)-2-phenyl-1,3-dioxolane in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

-

Keep the flask in a water bath at 60°C.

-

Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Repeat the procedure for acid hydrolysis using 0.1 M NaOH instead of 0.1 M HCl.

-

Neutralize the samples with 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

To a volumetric flask, add a known volume of the stock solution and an equal volume of 3% H₂O₂.

-

Keep the flask at room temperature, protected from light.

-

Withdraw and analyze samples at specified time points.

-

-

Thermal Degradation:

-

Transfer a known amount of the solid compound into a vial and place it in an oven at 80°C.

-

At specified time points, dissolve a portion of the sample in the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC at appropriate time intervals.

-

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating 2-(bromomethyl)-2-phenyl-1,3-dioxolane from its potential degradation products.

Chromatographic Conditions (Illustrative):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Caption: Acid-catalyzed hydrolysis mechanism of 2-(bromomethyl)-2-phenyl-1,3-dioxolane.

Caption: General experimental workflow for a forced degradation study.

Conclusion

The hydrolytic stability of 2-(bromomethyl)-2-phenyl-1,3-dioxolane is a critical attribute, with the compound being particularly susceptible to degradation under acidic conditions. A thorough understanding of its decomposition pathway and the development of a robust, stability-indicating analytical method are paramount for its successful application in research and drug development. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to assess the stability of this important chemical entity. Further experimental studies are warranted to generate specific quantitative data on its hydrolysis kinetics under various conditions.

References

- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpp.com [ijrpp.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Phenyl-1,3-dioxolane as a Protecting Group for Ketones

Application Notes

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the chemoselective transformation of a single functional group in the presence of others is a critical challenge. Ketones, being susceptible to attack by nucleophiles and reducing agents, often require temporary protection to prevent undesired side reactions. The formation of a 2-phenyl-1,3-dioxolane from a ketone and ethylene glycol is a robust and widely employed strategy for this purpose. This cyclic ketal is generally stable under basic, nucleophilic, and reductive conditions, making it an invaluable tool for synthetic chemists.

The 2-phenyl-1,3-dioxolane protecting group offers a balance of stability and reactivity, allowing for its selective removal under acidic conditions. The presence of the phenyl group can influence the electronic properties and stability of the ketal compared to unsubstituted dioxolanes.

Regarding 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

It is important to clarify the role of 2-(bromomethyl)-2-phenyl-1,3-dioxolane. This compound is typically synthesized from 2'-bromoacetophenone and ethylene glycol.[1] While it contains the 2-phenyl-1,3-dioxolane moiety, it is generally utilized as a synthetic intermediate where the bromomethyl group serves as a reactive handle for subsequent nucleophilic substitution or the formation of organometallic reagents.[2] Its direct use as a protecting group for ketones via a transacetalization reaction is not a commonly reported application. The protocols detailed below focus on the direct and well-established method of protecting ketones by forming the 2-substituted-1,3-dioxolane.

General Principles of Protection

The protection of a ketone as a 2-phenyl-1,3-dioxolane is an equilibrium process, typically catalyzed by a Brønsted or Lewis acid.[3][4] To drive the reaction to completion, the water generated during the reaction must be removed, usually through azeotropic distillation with a Dean-Stark apparatus or by the use of a dehydrating agent like molecular sieves.[3][5]

Stability

The 2-phenyl-1,3-dioxolane group is stable to a wide range of reagents and conditions, including:

-

Bases (e.g., hydroxides, alkoxides, amines)

-

Nucleophiles (e.g., organolithiums, Grignard reagents)

-

Hydride reducing agents (e.g., LiAlH₄, NaBH₄)

-

Mild oxidizing agents

Deprotection

The removal of the 2-phenyl-1,3-dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis.[3] The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. Common reagents for deprotection include aqueous solutions of strong acids like HCl or H₂SO₄, or milder acids like acetic acid in a co-solvent.[5]

Experimental Protocols

Protocol 1: Protection of a Ketone as a 2-Phenyl-1,3-dioxolane

This protocol describes a general procedure for the protection of a ketone using ethylene glycol and an acid catalyst.

Materials:

-

Ketone (1.0 equiv)

-

Ethylene glycol (1.2 - 2.0 equiv)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add the ketone (1.0 equiv), toluene (to dissolve the ketone), ethylene glycol (1.2 - 2.0 equiv), and p-TsOH monohydrate (0.05 equiv).

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected and the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation if necessary.

Protocol 2: Deprotection of a 2-Phenyl-1,3-dioxolane

This protocol provides a general method for the acidic hydrolysis of the 2-phenyl-1,3-dioxolane protecting group.

Materials:

-

2-Phenyl-1,3-dioxolane protected ketone (1.0 equiv)

-

Acetone (or THF) and water (e.g., 4:1 v/v)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or diethyl ether

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the 2-phenyl-1,3-dioxolane protected ketone in a mixture of acetone and water.

-

Add a catalytic amount of concentrated HCl or H₂SO₄.

-

Stir the reaction mixture at room temperature and monitor the progress of the deprotection by TLC or GC-MS. Gentle heating may be required for less reactive substrates.

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected ketone.

-

Purify the product by column chromatography or other suitable methods if necessary.

Quantitative Data

The following table summarizes representative yields for the protection of various ketones as dioxolanes under standard acid-catalyzed conditions with ethylene glycol.

| Ketone Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Cyclohexanone | p-TsOH | Toluene | 4 | 95 |

| Acetophenone | p-TsOH | Toluene | 6 | 92 |

| 4-tert-Butylcyclohexanone | p-TsOH | Toluene | 5 | 98 |

| Propiophenone | Amberlyst-15 | Dichloromethane | 8 | 90 |

| Benzophenone | p-TsOH | Toluene | 12 | 85 |

Note: The data presented are representative examples from the literature for the formation of dioxolanes and may vary depending on the specific reaction conditions and substrates used.

Visualizations

Caption: Workflow for Ketone Protection and Deprotection.

Caption: Logic of Protecting Groups in Synthesis.

Caption: Mechanism of Acid-Catalyzed Ketal Formation.

References

Application Notes and Protocols: Protecting Carbonyls with 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(bromomethyl)-2-phenyl-1,3-dioxolane as a protecting group for carbonyl functionalities. This reagent facilitates the formation of a 2-phenyl-1,3-dioxolane acetal, offering a stable protective moiety under various reaction conditions, with the added functionality of a bromomethyl group for potential subsequent synthetic modifications.

Introduction

Protecting carbonyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions.[1][2] 1,3-Dioxolanes are a widely used class of protecting groups for aldehydes and ketones due to their ease of formation and general stability to a range of reagents.[3][4][5] The use of 2-(bromomethyl)-2-phenyl-1,3-dioxolane allows for the introduction of a 2-phenyl-1,3-dioxolane protecting group. The phenyl substituent provides additional stability, and the bromomethyl group offers a handle for further synthetic transformations.

Data Presentation

While specific quantitative data for the protection of various carbonyls with 2-(bromomethyl)-2-phenyl-1,3-dioxolane is not extensively reported in the literature, the following tables provide representative yields for the formation and deprotection of 2-phenyl-1,3-dioxolanes under various conditions, which are expected to be comparable.

Table 1: Representative Yields for the Protection of Carbonyls as 2-Phenyl-1,3-dioxolanes

| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux | 4 | >95 | General Procedure[3] |

| Cyclohexanone | Camphor Sulfonic Acid | Dichloromethane | Room Temp | 2 | 92 | [1] |

| Acetophenone | Iodine | Dichloromethane | Room Temp | 11 | 95 | [6] |

| 4-Nitrobenzaldehyde | p-Toluenesulfonic acid | Benzene | Reflux | 6 | 98 | General Procedure[3] |

Table 2: Representative Yields for the Deprotection of 2-Phenyl-1,3-dioxolanes

| Protected Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 30 | 5 min | Quantitative | [3][7][8] |

| 2-Phenyl-1,3-dioxolane | Iodine | Acetone | Room Temp | 15 min | 95 | [3][7] |

| 2-Phenyl-1,3-dioxolane | Er(OTf)₃ | Wet Nitromethane | Room Temp | 30 min | 94 | [3][8] |

| 2-Phenyl-1,3-dioxolane | Ce(OTf)₃ | Wet Nitromethane | Room Temp | 1.5 h | 96 | [3][7] |

Experimental Protocols

Protocol 1: Protection of a Carbonyl Group

This protocol describes a general procedure for the protection of an aldehyde or ketone using ethylene glycol and an acid catalyst. The use of 2-(bromomethyl)-2-phenyl-1,3-dioxolane as a pre-formed protecting group source is less common; typically, the dioxolane is formed in situ.

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

Ethylene glycol (1.2 equivalents)

-